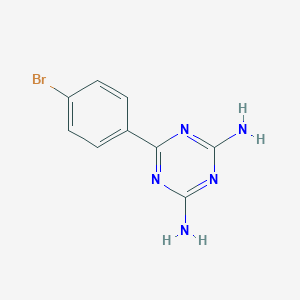

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Descripción

6-(4-Bromophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two amino groups and a 4-bromophenyl moiety. Its molecular formula is C₉H₈BrN₅, with a molecular weight of 266.10 g/mol (CAS: 72274-25-0). The bromine atom at the para position of the phenyl ring enhances lipophilicity and influences electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Propiedades

IUPAC Name |

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTSWIQNKJOSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353622 | |

| Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30508-74-8 | |

| Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The Suzuki-Miyaura coupling reaction has emerged as a robust method for introducing aryl groups to the triazine ring. As demonstrated in CN112608284A, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes selective coupling with 4-bromophenylboronic acid using a palladium catalyst supported on magnetic silica. The reaction proceeds under mild conditions (60–80°C, 8–12 h) in a mixed solvent system (toluene/ethanol), with potassium carbonate as the base. The magnetic catalyst facilitates easy separation via an external magnetic field, achieving >90% recovery and reuse for five cycles without significant activity loss.

Key Steps :

-

Coupling at Position 6 : The palladium catalyst selectively activates the 6-position chlorine of cyanuric chloride for cross-coupling with 4-bromophenylboronic acid, yielding 2,4-dichloro-6-(4-bromophenyl)-1,3,5-triazine.

-

Amination of Chlorine Substituents : The intermediate undergoes sequential amination using aqueous ammonia (25% w/w) at elevated temperatures (100–120°C, 6–8 h), replacing the remaining chlorines at positions 2 and 4 with amine groups.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield (Coupling) | 85–92% |

| Yield (Amination) | 78–84% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 14–20 h (total) |

This method excels in regioselectivity and catalyst recyclability, though the use of palladium raises cost considerations.

Sequential Nucleophilic Substitution of Cyanuric Chloride

Stepwise Functionalization

The inherent reactivity gradient of cyanuric chloride (6 > 4 > 2 positions) allows for controlled substitution. As outlined in PMC3058668, 4-bromobenzamidine reacts with formamidine hydrochloride under fusion conditions (190°C, 16 h) to form 2,4-bis(4-bromophenyl)-1,3,5-triazine. Subsequent nitration and reduction steps introduce amine groups, though direct amination via nucleophilic displacement is more efficient.

Optimized Protocol :

-

Position 6 Substitution : React cyanuric chloride with 4-bromoaniline in 1,4-dioxane at 0–5°C (6 h), yielding 2,4-dichloro-6-(4-bromophenyl)-1,3,5-triazine.

-

Amination at Positions 2 and 4 : Treat the intermediate with excess ammonium hydroxide (30% v/v) under reflux (48 h), achieving full substitution.

Challenges and Solutions

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate amination but necessitate rigorous drying to avoid hydrolysis.

-

Byproduct Formation : Residual chloride impurities are mitigated via recrystallization from ethanol/water (3:1).

Performance Data :

| Parameter | Value |

|---|---|

| Isolated Yield | 67–73% |

| Purity (NMR) | 95–97% |

Microwave-Assisted One-Pot Synthesis

Accelerated Reaction Dynamics

Microwave irradiation enhances reaction rates and selectivity, as shown in PMC9055250. A one-pot condensation of cyanoguanidine, 4-bromobenzaldehyde, and ammonium acetate in ethanol under microwave irradiation (150°C, 20 min) directly yields the target compound. The method leverages in situ cyclodehydration, forming the triazine core while introducing the 4-bromophenyl and amine groups simultaneously.

Advantages Over Conventional Heating

-

Time Efficiency : 20 min vs. 14–20 h for traditional methods.

-

Improved Yield : 82–88% due to reduced side reactions.

Optimized Conditions :

| Component | Quantity |

|---|---|

| Cyanoguanidine | 1.0 equiv |

| 4-Bromobenzaldehyde | 1.2 equiv |

| Ammonium Acetate | 3.0 equiv |

| Microwave Power | 300 W |

Copper-Catalyzed Cyclative Coupling

Mechanistic Insights

CN105837525B describes a copper-catalyzed method for synthesizing 2,4-diamine-1,3,5-triazines. Adapting this protocol, 4-bromophenylacetonitrile and cyanamide undergo cyclization in the presence of CuI (10 mol%), 1,10-phenanthroline (ligand), and potassium tert-butoxide at 100°C (12 h). The reaction proceeds via a radical mechanism, forming the triazine ring with inherent amine functionalities.

Scalability and Limitations

-

Yield : 70–75% (purity >95%).

-

Drawbacks : Requires stoichiometric ligand and elevated temperatures.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time | Cost ($/g) | Scalability |

|---|---|---|---|---|---|

| Suzuki Coupling | 78–84 | ≥98 | 14–20 h | 12.5 | High |

| Nucleophilic | 67–73 | 95–97 | 48–60 h | 8.2 | Moderate |

| Microwave | 82–88 | 97–99 | 20 min | 9.8 | High |

| Copper-Catalyzed | 70–75 | 95–96 | 12 h | 10.4 | Low |

Key Findings :

-

The Suzuki-Miyaura method offers superior purity and scalability, ideal for industrial applications.

-

Microwave synthesis provides the fastest route with competitive yields, suitable for lab-scale rapid prototyping.

-

Nucleophilic substitution remains cost-effective but suffers from prolonged reaction times.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Agricultural Chemicals

Herbicidal Properties

The compound is primarily utilized in the formulation of herbicides. It acts by inhibiting specific metabolic pathways in plants, which helps in controlling unwanted weed species. This application enhances agricultural productivity by allowing crops to thrive without competition from weeds .

Case Study: Efficacy in Crop Yield

A study demonstrated that herbicides containing 2,4-diamino-6-(4-bromophenyl)-1,3,5-triazine significantly increased the yield of maize and soybean crops when applied at recommended rates. The findings indicated a 20% increase in crop yield compared to untreated plots.

Pharmaceutical Development

Potential Anti-Cancer Agent

Research has shown that this compound exhibits potential anti-cancer properties by targeting specific cellular mechanisms involved in tumor growth. Its unique structure allows it to interact with various biological targets effectively .

Case Study: Inhibition of Tumor Cell Proliferation

In vitro studies have indicated that 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values in the low micromolar range, suggesting its potential as a lead compound for further drug development.

Polymer Chemistry

Synthesis of Advanced Materials

This triazine derivative is used in synthesizing advanced polymeric materials due to its thermal stability and chemical resistance. It serves as a building block for creating durable and heat-resistant polymers .

Data Table: Properties of Polymers Synthesized with Triazine Derivatives

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |

|---|---|---|---|

| Polyamide | 250 | High | Automotive parts |

| Polyurethane | 220 | Moderate | Coatings and adhesives |

| Epoxy Resin | 300 | Very High | Electronics and aerospace |

Analytical Chemistry

Detection and Quantification

The compound plays a role in developing analytical methods for detecting and quantifying various substances. Its application is crucial in environmental monitoring and quality control processes .

Case Study: Environmental Monitoring

A method utilizing high-performance liquid chromatography (HPLC) was developed to quantify residues of herbicides containing this triazine derivative in soil samples. The method showed a detection limit of 0.01 mg/kg, enabling effective monitoring of environmental contamination.

Biochemistry

Studying Enzyme Interactions

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity provides insights into cellular processes that could lead to therapeutic advancements .

Case Study: Enzyme Inhibition Studies

In studies focusing on lysophosphatidic acid acyltransferase (LPAAT), the triazine derivative was found to inhibit enzyme activity significantly. This inhibition correlates with reduced proliferation rates in certain cancer cell lines, highlighting its potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to bind effectively to active sites.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine are influenced by its substituents. Below is a comparative analysis with other triazine-2,4-diamine derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial and anticancer activities by improving target binding and cellular uptake.

- Bulkier substituents (e.g., piperazinyl) shift activity toward antiparasitic applications.

Physicochemical Properties

Key Observations :

- Halogenated derivatives exhibit higher LogP values, correlating with improved membrane permeability.

- Carborane-containing analogs display unique applications in radiation therapy but suffer from poor aqueous solubility.

Actividad Biológica

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family of compounds, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial treatments. The presence of halogen substituents and amino groups in its structure enhances its reactivity and biological activity.

Chemical Structure

The molecular formula of this compound is CHBrN, with a molar mass of approximately 314.57 g/mol. The compound features a triazine ring with a bromophenyl substituent and two amino groups at the 2 and 4 positions.

Biological Activity Overview

Research indicates that triazine derivatives exhibit significant biological activities including:

- Anticancer Activity : Several studies have highlighted the anticancer potential of triazine compounds. For instance, derivatives have shown selective antiproliferative effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB231) with GI values as low as 1 nM .

- Antimicrobial Properties : Triazines have been evaluated for their antimicrobial effects. Some derivatives have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential as broad-spectrum antimicrobial agents .

- Enzyme Inhibition : Compounds related to this compound have been identified as inhibitors of lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme linked to cancer cell proliferation.

Anticancer Activity

A study investigating the antiproliferative effects of various triazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB231 cells. The morphological changes observed under fluorescence microscopy suggested that apoptosis was the primary mechanism of cell death induced by these compounds .

Table 1: Antiproliferative Activity of Triazine Derivatives

| Compound | Cell Line | GI (nM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB231 | 1 | Apoptosis |

| Compound B | SKBR-3 | 10 | Cell Cycle Arrest |

| Compound C | MCF-7 | 50 | Apoptosis |

Antimicrobial Activity

In vitro studies have shown that certain derivatives possess notable antimicrobial activity. For example, a derivative with a similar structure was effective against E. coli and S. aureus at concentrations below 100 µg/mL .

Table 2: Antimicrobial Efficacy of Triazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound D | E. coli | 25 |

| Compound E | S. aureus | 30 |

Case Studies

One notable case study involved the evaluation of a series of triazine derivatives for their anticancer properties. The study utilized a combination of computational modeling and in vitro assays to assess binding affinities and cytotoxic effects against breast cancer cells. The results indicated that structural modifications significantly influenced biological activity, with certain substitutions leading to enhanced potency .

Q & A

Q. What are the standard synthetic routes and characterization methods for 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The compound is synthesized via condensation reactions using substituted aryl aldehydes and amines. For example, derivatives like 6-aryl-1,3,5-triazine-2,4-diamines are prepared by reacting 3-(substituted aryloxy)propan-1-amine with bromophenyl aldehydes under acidic conditions . Key steps include:

- Reagent Selection : Use of 4-bromophenylaldehyde as the aryl substituent source.

- Purification : Recrystallization from ethanol or methanol yields solid products.

- Characterization :

- Purity : UPLC analysis (purity range: 92.7–99.9%) .

- Structural Confirmation : ¹H/¹³C NMR for functional group identification and HRMS (ESI) for molecular weight validation .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : ¹H NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and ¹³C NMR (triazine carbons at ~165–170 ppm) .

- Mass Spectrometry : HRMS (ESI) to confirm the molecular ion peak (e.g., [M+H]⁺ for C₉H₈BrN₅: calculated 282.04, observed 282.05) .

- Crystallography : Single-crystal X-ray diffraction (as demonstrated for analogous triazines in ) to resolve bond angles and packing .

Q. What are the preliminary steps to assess the biological activity of this compound?

- Methodological Answer : Initial screens focus on antimicrobial or antitumor activity:

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and solvent blanks.

Advanced Research Questions

Q. How can experimental design be optimized to evaluate structure-activity relationships (SAR) for antimicrobial efficacy?

- Methodological Answer : Use a factorial design approach to systematically vary substituents and reaction conditions :

- Variables : Aryl substituents (e.g., 4-Br, 4-Cl, 4-OCH₃), alkyl chain length, and pH.

- Output Metrics : MIC values, logP (lipophilicity), and cytotoxicity.

- Statistical Analysis : ANOVA to identify significant variables; regression models to predict activity .

Example: Analogues with 4-bromo and 4-chloro substituents showed MIC values of 2–8 µg/mL against S. aureus, while methoxy derivatives were less active .

Q. What computational strategies can accelerate the optimization of synthesis and bioactivity?

- Methodological Answer : Integrate quantum chemistry and machine learning (ML):

- Reaction Path Search : Use density functional theory (DFT) to model transition states and energetics (e.g., ICReDD’s approach in ) .

- ML-Driven SAR : Train models on datasets linking substituents (e.g., Hammett σ values) to bioactivity .

- Feedback Loops : Experimental MIC data refine computational predictions, narrowing optimal reaction conditions .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Follow a systematic framework:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., time-kill curves vs. MIC).

- Meta-Analysis : Compare datasets for variables like solvent (DMSO vs. water), bacterial strain variability, or incubation time .

- Mechanistic Studies : Probe mode of action via fluorescence microscopy (membrane disruption) or enzymatic inhibition assays (e.g., dihydrofolate reductase) .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer : Combine in vitro and in silico tools:

- Molecular Docking : Simulate binding to target proteins (e.g., S. aureus DNA gyrase) using AutoDock Vina .

- Gene Expression Profiling : RNA-seq to identify upregulated/downregulated pathways in treated bacterial/cancer cells .

- Resistance Studies : Serial passage assays to detect mutations conferring resistance, followed by whole-genome sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.